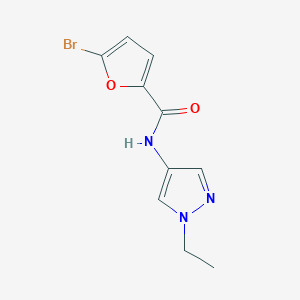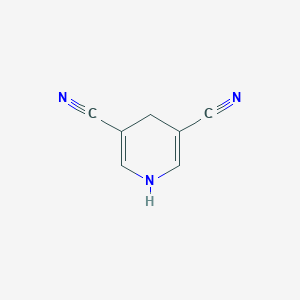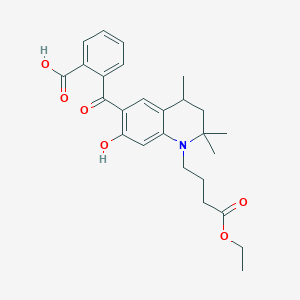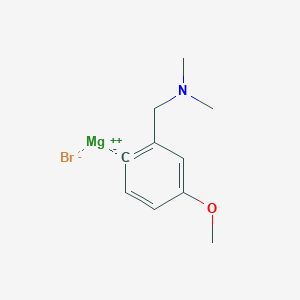
(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is notable for its reactivity and utility in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-((dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide involves the reaction of 2-((dimethylamino)methyl)-4-methoxyphenyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The magnesium metal is activated by stirring with iodine or a small amount of the organic halide before the addition of the main reactant.
Industrial Production Methods
On an industrial scale, the production of this Grignard reagent follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: Anhydrous THF is commonly used to maintain the reactivity of the Grignard reagent.
Major Products
Alcohols: From reactions with carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2-((dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide is used to form complex molecules by creating new carbon-carbon bonds. It is particularly useful in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological activity. For example, it can be used in the synthesis of intermediates for drug development.
Industry
In the chemical industry, this reagent is used to produce various intermediates and final products, including agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-((dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the formation of new bonds. The molecular targets are typically carbonyl groups, halides, and other electrophilic centers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but lacks the dimethylamino and methoxy substituents.
Methylmagnesium Bromide: Simpler structure, used for forming carbon-carbon bonds.
Ethylmagnesium Bromide: Similar to methylmagnesium bromide but with an ethyl group.
Uniqueness
(2-((Dimethylamino)methyl)-4-methoxyphenyl)magnesium bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The dimethylamino group can act as an electron-donating group, potentially stabilizing intermediates and transition states, while the methoxy group can provide additional steric and electronic effects.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C10H14BrMgNO |
|---|---|
Poids moléculaire |
268.43 g/mol |
Nom IUPAC |
magnesium;1-(3-methoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine;bromide |
InChI |
InChI=1S/C10H14NO.BrH.Mg/c1-11(2)8-9-5-4-6-10(7-9)12-3;;/h4,6-7H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
CWRPJYSVBYUSSK-UHFFFAOYSA-M |
SMILES canonique |
CN(C)CC1=[C-]C=CC(=C1)OC.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


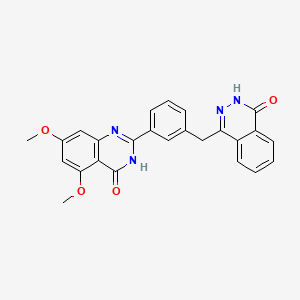


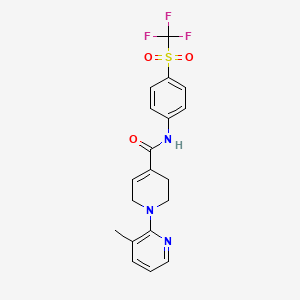
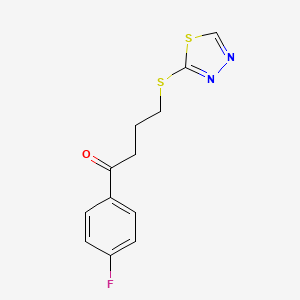
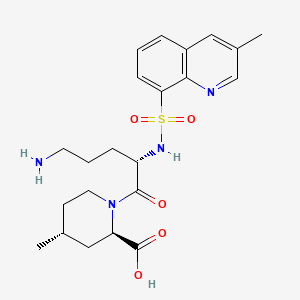

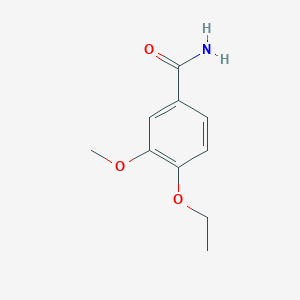
![4-[(Di-n-butylamino)methyl]phenylZinc bromide](/img/structure/B14900785.png)

